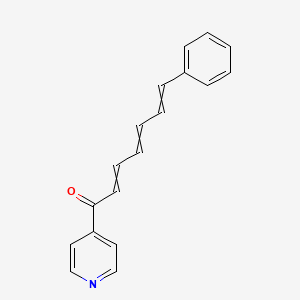
7-Phenyl-1-(pyridin-4-YL)hepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one is a chemical compound known for its unique structure and properties It features a phenyl group and a pyridinyl group attached to a hepta-trienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and 4-pyridinecarboxaldehyde. The reaction proceeds through a series of steps including aldol condensation, followed by cyclization and oxidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and automated reaction systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of 7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-4-(pyridin-4-yl)butan-1-one
- 2,3,5,6-Tetra(pyridin-4-yl)pyrazine
- 1,1,2,2-Tetra(4-(pyridin-4-yl)phenyl)ethane
Uniqueness
7-Phenyl-1-(pyridin-4-yl)hepta-2,4,6-trien-1-one is unique due to its hepta-trienone backbone, which imparts distinct chemical and physical properties.
Properties
CAS No. |
90137-57-8 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
7-phenyl-1-pyridin-4-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H15NO/c20-18(17-12-14-19-15-13-17)11-7-2-1-4-8-16-9-5-3-6-10-16/h1-15H |
InChI Key |
QFISQLIFVSSJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
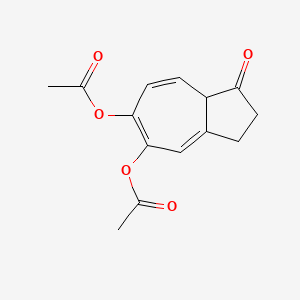
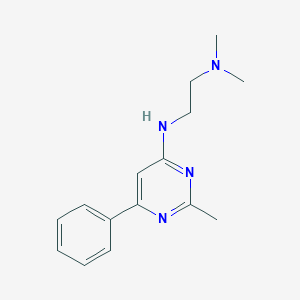
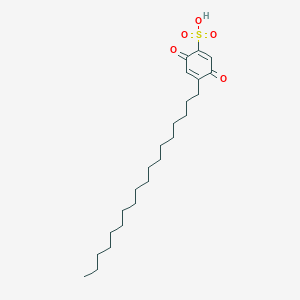
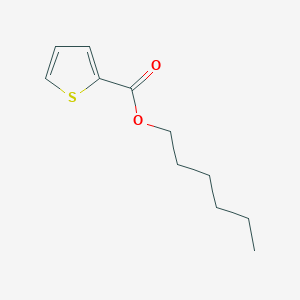

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
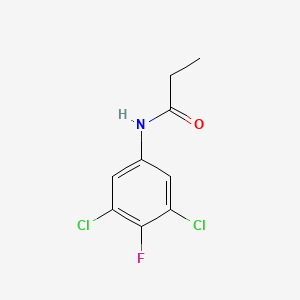
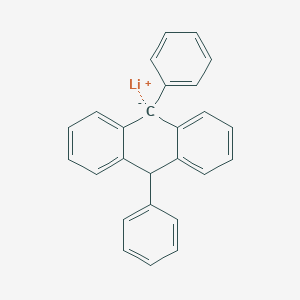
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
